4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride
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Overview
Description
4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride: is a chemical compound with the molecular formula C12H16ClNO4S2 and a molecular weight of 337.84 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine and a sulfonylating agent . The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized chemical laboratories and research facilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, 4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride is used as a reagent in the synthesis of other complex molecules. It is particularly valuable in the development of new chemical entities and the study of reaction mechanisms .
Biology and Medicine: This compound is used in biological and medical research to study protein interactions and modifications. It is often employed in proteomics research to investigate the structure and function of proteins .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various compounds .
Mechanism of Action
The mechanism of action of 4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its role as a reagent in chemical synthesis and proteomics research . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
4-Methylbenzenesulfonyl chloride: This compound is structurally similar but lacks the piperidin-1-ylsulfonyl group.
Benzenesulfonyl chloride: A simpler analog without the methyl and piperidin-1-ylsulfonyl groups.
Uniqueness: 4-methyl-3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride is unique due to the presence of both the piperidin-1-ylsulfonyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where these properties are advantageous .
Properties
IUPAC Name |
4-methyl-3-piperidin-1-ylsulfonylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c1-10-5-6-11(19(13,15)16)9-12(10)20(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHSWYSSFGPWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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